molecular formula C19H18F3N3O2S2 B2814191 4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide CAS No. 637321-31-4

4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide

Cat. No.: B2814191
CAS No.: 637321-31-4
M. Wt: 441.49
InChI Key: NHSAHTQPIZTQGK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic scaffold known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties. Its structure features a 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl core linked via a thioether bridge to a butanamide chain substituted with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) moiety enhances lipophilicity and metabolic stability, while the thioether linkage may influence redox activity and binding affinity .

Properties

IUPAC Name

4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S2/c1-10-11(2)29-17-15(10)16(27)24-18(25-17)28-9-5-8-14(26)23-13-7-4-3-6-12(13)19(20,21)22/h3-4,6-7H,5,8-9H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSAHTQPIZTQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCCCC(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide typically involves multiple steps. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting thieno[2,3-d]pyrimidin-4-ones are then further functionalized to introduce the sulfanyl and butanamide groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit significant variability in biological activity based on substituent modifications. Below is a comparative analysis of the target compound with its analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activities
Target Compound :
4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide
- 2-(Trifluoromethyl)phenyl
- Thioether linkage
C₁₉H₁₈F₃N₃O₂S₂ 457.49 Anticancer (kinase inhibition), antimicrobial (under investigation)
Analog 1 :
4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)butanamide
- 2-Hydroxyethyl
- Thioether linkage
C₁₄H₁₉N₃O₃S₂ 341.45 Antimicrobial (broad-spectrum), moderate solubility
Analog 2 :
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- 2,4-Difluorophenyl
- Ethyl group at position 3
C₁₉H₁₈F₂N₄O₂S₂ 476.50 Antifungal (Candida spp.), improved metabolic stability
Analog 3 :
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide
- 4-Methoxybenzamide
- Phenoxy linkage
C₂₁H₁₄F₃N₃O₃S 467.42 Antibacterial (Gram-positive), moderate cytotoxicity

Key Differences and Implications

Fluorine substituents (e.g., in Analog 2) are associated with increased metabolic stability and antifungal activity due to enhanced electron-withdrawing effects .

Molecular Weight and Solubility :

  • The target compound (457.49 g/mol) has a higher molecular weight than Analog 1 (341.45 g/mol), which may reduce aqueous solubility but improve binding to hydrophobic kinase domains .

Biological Activity: Antimicrobial Activity: Analog 1 shows broad-spectrum antimicrobial activity, while the target compound’s trifluoromethyl group may shift selectivity toward kinase targets (e.g., EGFR inhibition) .

Research Findings and Mechanistic Insights

  • Kinase Inhibition: The target compound’s trifluoromethylphenyl group mimics ATP-binding site residues in kinases, as seen in crystallographic studies of similar thieno[2,3-d]pyrimidines .
  • Antimicrobial SAR: Thioether-linked analogs (e.g., Analog 1) disrupt bacterial membrane integrity, while phenoxy-linked derivatives (e.g., Analog 3) inhibit DNA gyrase .
  • Metabolism : Fluorinated analogs (e.g., Analog 2) exhibit slower hepatic clearance due to reduced cytochrome P450-mediated oxidation .

Biological Activity

The compound 4-((5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide is a novel thienopyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into its biological activity, exploring its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

The compound's structure is characterized by a thienopyrimidine core, which is known for its pharmacological versatility. The molecular formula is C19H21F3N3O2SC_{19}H_{21}F_{3}N_{3}O_{2}S, with a molecular weight of approximately 392.45 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

PropertyValue
Molecular FormulaC19H21F3N3O2SC_{19}H_{21}F_{3}N_{3}O_{2}S
Molecular Weight392.45 g/mol
CAS NumberTo be determined

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves the inhibition of essential microbial processes such as DNA replication and cell wall synthesis.

Case Study: Antimicrobial Evaluation

In a comparative study, compounds structurally related to our compound demonstrated varying degrees of inhibition against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing that certain derivatives had enhanced activity compared to traditional antibiotics.

Anti-inflammatory Properties

Thienopyrimidine derivatives have also shown promise in anti-inflammatory applications. They modulate pathways involved in inflammation, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings

A recent investigation into the anti-inflammatory effects of thienopyrimidine compounds revealed significant reductions in inflammation markers in vitro and in vivo models. These findings suggest potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

The anticancer activity of thienopyrimidine derivatives is an area of growing interest. These compounds may exert their effects by targeting specific enzymes and receptors involved in tumor growth and proliferation.

Case Study: Anticancer Activity

A study focusing on a related thienopyrimidine compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis through modulation of the cell cycle and activation of caspases.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced inflammation markers in animal models
AnticancerInduced apoptosis in cancer cell lines

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Binding : The trifluoromethyl group may enhance binding affinity to specific receptors involved in signaling pathways related to inflammation and cancer.
  • Cell Membrane Disruption : The thienopyrimidine core can interact with lipid membranes, leading to increased permeability and cell death in pathogens.

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